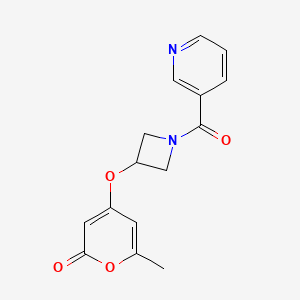

6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one

Description

6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic derivative of the 2H-pyran-2-one (α-pyrone) scaffold, characterized by a methyl group at position 6 and a 1-nicotinoylazetidin-3-yloxy substituent at position 4.

Properties

IUPAC Name |

6-methyl-4-[1-(pyridine-3-carbonyl)azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-10-5-12(6-14(18)20-10)21-13-8-17(9-13)15(19)11-3-2-4-16-7-11/h2-7,13H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUUIEYAHYLWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Pyranone Core: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Nicotinoyl Group: This can be achieved through acylation reactions using nicotinoyl chloride or nicotinic acid derivatives.

Attachment of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions using azetidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Knoevenagel Condensation

A common route involves the reaction of a nicotinoyl azetidine derivative with a pyranone core. For analogous compounds, the Knoevenagel condensation is employed, where an aldehyde reacts with an enolate to form the pyran ring. This method allows for the introduction of substituents like the azetidinyl group, which can be tailored for specific biological activities.

Multicomponent Reactions (MCRs)

MCRs are efficient for constructing complex molecules. While not explicitly detailed for this compound, related pyran derivatives are synthesized via MCRs involving:

-

Active methylene compounds (e.g., malononitrile)

-

Aldehydes (e.g., substituted pyrazole-5-carbaldehydes)

-

Pyranone precursors

Catalysts like L-proline or protic solvents (ethanol/methanol) are often used under reflux conditions to achieve high yields (70–88%) .

Reaction Mechanism

The compound’s reactivity stems from its nicotinoyl amide and azetidinyl ether moieties. Potential mechanisms include:

Amide Hydrolysis

The nicotinoyl group may undergo hydrolysis under acidic or basic conditions, generating carboxylic acids or amines. For example:

Ring-Opening Reactions

The strained azetidine ring (4-membered) is prone to nucleophilic attack. Under basic conditions, it may react with nucleophiles (e.g., hydroxide ions) to form open-chain derivatives:

Photochemical Rearrangements

Pyranone derivatives, such as 4-hydroxy-6-methyl-2H-pyran-2-one , undergo photochemical rearrangements to β-methylglutaconic acid derivatives . This suggests that similar light-induced transformations could occur in the target compound, altering its structure.

Pharmacological Interactions

The nicotinoyl group may interact with nicotinic acetylcholine receptors , modulating neurotransmitter release. Structural analogs exhibit affinity for these receptors, indicating potential applications in diseases involving cholinergic pathways (e.g., neurodegenerative disorders).

Derivatization Reactions

-

Esterification : The azetidine ether could undergo ester interchange with other alcohols.

-

Amidation : The amide group may react with amines or alcohols to form substituted derivatives.

Analytical Characterization

The compound’s structure is confirmed via:

-

NMR spectroscopy (¹H, ¹³C)

-

IR spectroscopy (amide and ether functional groups)

-

Mass spectrometry (molecular ion peak at ~246 g/mol)

Structural Influence on Reactivity

The azetidine ring introduces steric strain, making it reactive toward nucleophiles. The nicotinoyl group enhances solubility and bioavailability, critical for drug development.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of pyranones, including 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one, exhibit significant antioxidant properties. A study by Hamidian et al. (2013) demonstrated that this compound has a lower IC50 value compared to standard antioxidants like ascorbic acid, suggesting superior free radical scavenging ability.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies suggest it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one may exert neuroprotective effects. It enhances neuronal survival in models of neurodegeneration, potentially modulating pathways associated with apoptosis and inflammation.

Study on Antioxidant Activity

In a study conducted by Hamidian et al. (2013), the antioxidant potential of pyranone derivatives was evaluated. The results indicated an IC50 value significantly lower than that of standard antioxidants, showcasing the compound's ability to scavenge free radicals effectively.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to conventional antibiotics, indicating its potential as an alternative therapeutic agent.

Data Tables

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

DNA Interaction: The compound could interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and sources of 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one and related compounds:

Key Differences and Implications

Substituent Complexity: The nicotinoylazetidin group in the target compound introduces a rigid, nitrogen-containing heterocycle linked to a nicotinamide moiety. The thietan-3-yloxy group in the pyrimidine derivative () shares functional similarity (ether linkage) but differs in core structure, leading to distinct antimicrobial activity profiles .

Biological Activity Trends: Alkyl Chain Length: Homologs like 6-pentyl- and 6-heptyl-2H-pyran-2-ones exhibit antifungal activity against Botrytis cinerea, with potency influenced by chain length . The target compound’s methyl group may reduce lipophilicity, possibly altering membrane penetration compared to longer-chain analogs. Oxo and Hydroxy Modifications: Viridepyronone (6-(4-oxopentyl)) and hydroxylated derivatives show enhanced phytotoxic and anti-HIV activities, respectively, highlighting the role of polar substituents in target engagement .

Synthetic vs. Natural Origin :

- Most alkyl-substituted pyran-2-ones (e.g., 6-pentyl-) are naturally produced by Trichoderma fungi, whereas the target compound and its pyrimidine analogs are synthetic, allowing for tailored modifications to optimize activity .

Research Findings and Mechanistic Insights

- Antimicrobial Potential: The thietan-3-yloxy pyrimidine derivative () demonstrates that ether-linked substituents enhance antimicrobial activity, suggesting the target compound’s nicotinoylazetidin-3-yloxy group may similarly improve efficacy against resistant pathogens .

- Enzyme Inhibition : 6-pentyl-2H-pyran-2-one’s tyrosinase inhibitory activity (IC₅₀: 0.8 µM) implies that the target compound’s methyl and azetidin groups could modulate interactions with metalloenzymes or oxidoreductases .

Biological Activity

6-Methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyranone ring, which is known for its diverse biological activities. The presence of the nicotinoylazetidin moiety suggests potential interactions with nicotinic acetylcholine receptors, which could influence various physiological processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one exhibit significant antimicrobial properties. For instance, derivatives of pyranones have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Research has shown that pyranone derivatives can exert neuroprotective effects. The mechanism is believed to involve the modulation of neurotransmitter systems and inhibition of oxidative stress pathways. In vitro studies have demonstrated that such compounds can protect neuronal cells from apoptosis induced by oxidative stress .

The biological activity of 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one may be attributed to several mechanisms:

- Receptor Modulation : The nicotinoyl group may enhance binding affinity to nicotinic receptors, influencing neurotransmission.

- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, reducing oxidative damage in cells.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory processes, further contributing to their therapeutic potential.

Case Studies

- Study on Neuroprotection : A study conducted on neuronal cell lines showed that treatment with 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one significantly reduced cell death in response to oxidative stress, indicating its potential as a neuroprotective agent .

- Antimicrobial Testing : In a comparative analysis, the compound was tested against standard antimicrobial agents, showing comparable or superior activity against specific bacterial strains .

Data Table

Q & A

Q. What are the optimal synthetic routes for 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a pyran-2-one core with functionalized azetidine derivatives. For example, describes click chemistry (Cu-catalyzed azide-alkyne cycloaddition) in dichloromethane/water with ascorbic acid as a reductant, yielding 70-85% purity. Optimize by varying catalysts (e.g., CuSO₄ vs. Ru-based), solvent polarity, and temperature gradients. Monitor progress via TLC and purify using silica gel chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C6, nicotinoylazetidin at C4) and HRMS for molecular ion validation. highlights diastereomer differentiation via coupling constants in NMR, while emphasizes comparing experimental vs. calculated isotopic patterns in MS to confirm molecular formula .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Standardize protocols using anhydrous solvents, inert atmospheres (N₂/Ar), and strict stoichiometric ratios. recommends isolating intermediates (e.g., hydrazones) to minimize side reactions. Document reaction kinetics (e.g., via in-situ IR) and validate purity with HPLC (≥95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyran-2-one derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). notes that anti-HIV activity of 4-hydroxy-2H-pyran-2-ones depends on substituent electronic profiles. Use orthogonal assays (e.g., enzymatic vs. cellular) and computational docking (e.g., AutoDock Vina) to correlate structure-activity relationships (SAR) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess stability in target pockets (e.g., HIV protease). ’s IUPAC InChIKey for styryl-pyranones provides a template for generating 3D conformers in Schrodinger Maestro. Validate predictions with SPR or ITC binding assays .

Q. What are the key considerations for designing SAR studies on nicotinoylazetidine-modified pyranones?

- Methodological Answer : Focus on substituent effects :

Q. How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro at C3) enhance electrophilicity for nucleophilic attacks ( ). For C4-oxygenated pyranones, highlights α-formylation via Vilsmeier-Haack reactions, requiring controlled Lewis acid conditions (e.g., POCl₃/DMF) .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare efficacy across derivatives. ’s anti-cancer data suggests log-transforming skewed viability data .

Safety & Handling

Q. What precautions are essential when handling intermediates like hydrazones during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.